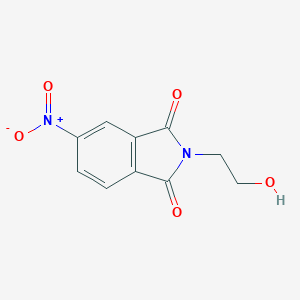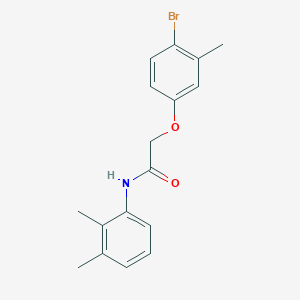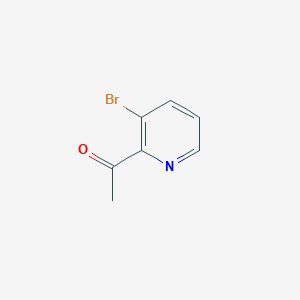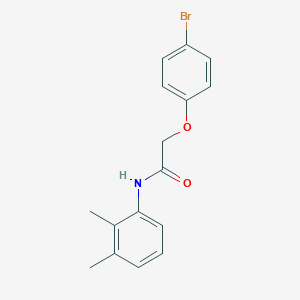![molecular formula C19H15NO B187660 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one CAS No. 64257-24-5](/img/structure/B187660.png)
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one, also known as PDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for investigating a range of biological processes. In
Applications De Recherche Scientifique
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one as a fluorescent probe for imaging biological systems. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to DNA and RNA, making it a valuable tool for investigating the structure and function of nucleic acids. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, making it a useful tool for studying protein-protein interactions and signaling pathways.
Mécanisme D'action
The mechanism of action of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is not fully understood, but it is thought to involve the formation of stable complexes with DNA and RNA. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to the minor groove of DNA, where it can interfere with the binding of transcription factors and other DNA-binding proteins. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which play important roles in DNA replication and repair.
Effets Biochimiques Et Physiologiques
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can reduce inflammation and oxidative stress, making it a potential therapeutic agent for a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its selectivity for DNA and RNA, which allows for specific labeling and imaging of these molecules in biological systems. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its potential toxicity, particularly at high concentrations. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be difficult to deliver to specific tissues or cells in vivo, which can limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research involving 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one. One area of research involves the development of new 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one derivatives that have improved selectivity or reduced toxicity. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used as a tool for investigating the role of nucleic acids in disease, including cancer and viral infections. Finally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used in combination with other imaging or therapeutic agents to improve the specificity and efficacy of these treatments.
Méthodes De Synthèse
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-nitrobenzaldehyde with aniline, followed by reduction of the resulting nitro compound. The resulting 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one compound can then be purified using standard chromatography techniques.
Propriétés
Numéro CAS |
64257-24-5 |
|---|---|
Nom du produit |
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)20-18/h1-11,17H,12H2,(H,20,21) |
Clé InChI |
OGSPQWXKUXOADY-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



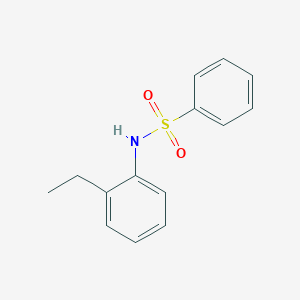

![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
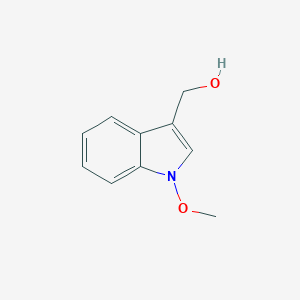
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
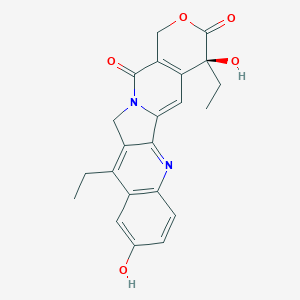
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)

